N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide
CAS No.: 87783-73-1
Cat. No.: VC17303635
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87783-73-1 |
|---|---|
| Molecular Formula | C10H16N2O2 |
| Molecular Weight | 196.25 g/mol |
| IUPAC Name | N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide |
| Standard InChI | InChI=1S/C10H16N2O2/c1-6(2)5-9-10(11-7(3)13)14-8(4)12-9/h6H,5H2,1-4H3,(H,11,13) |
| Standard InChI Key | SPSUJNYURLYCJY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=C(O1)NC(=O)C)CC(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide consists of a five-membered oxazole ring substituted at the 2-position with a methyl group and at the 4-position with a 2-methylpropyl (isobutyl) chain. The acetamide functional group is attached to the 5-position of the heterocycle. The oxazole ring’s aromaticity and electron-rich nature facilitate interactions with biological targets, while the isobutyl and acetamide substituents modulate solubility and steric effects.
Molecular Characteristics
The compound’s IUPAC name, -[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide, reflects its substitution pattern. Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 196.25 g/mol | |
| Exact Mass | 196.121 Da | |
| Topological Polar Surface Area | 58.6 Ų | |
| LogP (Partition Coefficient) | 2.79 |
The relatively high LogP value suggests moderate lipophilicity, which may influence membrane permeability and biodistribution .
Synthesis and Characterization
Synthetic Routes
The primary synthesis involves the condensation of 4-isobutyl-2-methyloxazole with acetamide derivatives. Lipshutz et al. (1983) described an early method using palladium-catalyzed cross-coupling reactions to functionalize oxazole precursors . Key steps include:
-
Oxazole Ring Formation: Cyclization of α-acylamino ketones under dehydrating conditions.
-
Substituent Introduction: Alkylation at the 4-position using isobutyl halides.
-
Acetamide Coupling: Nucleophilic acyl substitution at the 5-position with acetyl chloride or acetic anhydride.
Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
-
NMR: Signals at δ 2.15 ppm (methyl groups), δ 1.85–2.05 ppm (isobutyl protons), and δ 6.45 ppm (oxazole proton).
-
NMR: Peaks corresponding to the carbonyl carbon (~170 ppm) and oxazole ring carbons (100–150 ppm) .
Biological Activity and Mechanistic Insights
Antimicrobial Properties
Oxazole derivatives exhibit broad-spectrum antimicrobial activity. The isobutyl group may enhance penetration through bacterial membranes, and the acetamide moiety could interfere with cell wall synthesis pathways.
Applications in Medicinal Chemistry
Scaffold for Drug Design
The oxazole core serves as a privileged structure in drug discovery due to its:
-
Metabolic Stability: Resistance to oxidative degradation compared to furan or pyrrole.
-
Diverse Substitution Patterns: Facile modification at the 2-, 4-, and 5-positions to optimize pharmacokinetics.
Case Study: HDAC Inhibitors
Replacing the acetamide group with a hydroxamate moiety converts the compound into a potent HDAC inhibitor (e.g., Vorinostat analogs). Such modifications demonstrate the scaffold’s adaptability for targeting epigenetic regulators.
Comparative Analysis with Related Oxazole Derivatives
| Compound | Molecular Weight | Key Substituents | Bioactivity |
|---|---|---|---|
| N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide | 196.25 | Methyl, Isobutyl, Acetamide | HDAC inhibition (indirect evidence) |
| 2,2-Dichloro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide | 265.15 | Dichloroacetamide | Proven HDAC inhibition |
| 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | 128.11 | Carboxylic acid | Antibacterial |
The dichloro derivative’s higher molecular weight and electronegative groups enhance HDAC binding affinity compared to the parent compound.
Future Research Directions
-
Biological Screening: Systematic evaluation of anticancer, antimicrobial, and anti-inflammatory activities.
-
Structure-Activity Relationship (SAR) Studies: Modifying substituents to improve potency and selectivity.
-
Pharmacokinetic Optimization: Enhancing aqueous solubility through prodrug strategies or hydrophilic substituents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume